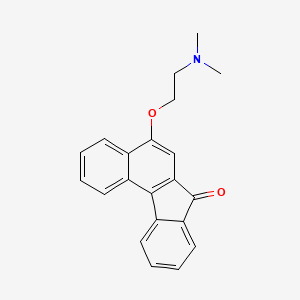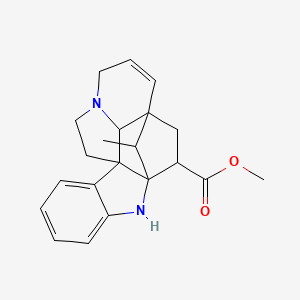
Etafedrine
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Etafedrine is synthesized by alkylating ephedrine with ethyl iodide. The reaction typically involves the following steps:
Starting Material: Ephedrine.
Reagent: Ethyl iodide.
Solvent: Diethyl ether.
Reaction Conditions: The reaction mixture is stirred at room temperature, and hydrogen chloride gas is passed through the solution to form the hydrochloride salt of this compound.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of ephedrine and ethyl iodide are reacted in industrial reactors.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Formulation: The purified this compound is formulated into its final dosage forms, such as tablets or syrups.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide are used.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of new alkyl or aryl derivatives.
Applications De Recherche Scientifique
Etafedrine has various applications in scientific research:
Chemistry: Used as a reference compound in the study of sympathomimetic agents.
Biology: Studied for its effects on beta-2 adrenergic receptors in bronchial tissues.
Medicine: Investigated for its potential use in treating respiratory conditions like asthma and chronic bronchitis.
Industry: Utilized in the formulation of bronchodilator medications
Mécanisme D'action
Etafedrine acts as a selective beta-2 adrenergic receptor agonist. Unlike ephedrine, it does not induce the release of epinephrine or norepinephrine. Instead, it directly stimulates beta-2 receptors in the bronchial muscles, leading to bronchodilation and relief from bronchospasm . This selective action minimizes cardiovascular side effects commonly associated with non-selective sympathomimetics.
Comparaison Avec Des Composés Similaires
Ephedrine: A non-selective sympathomimetic agent that induces the release of epinephrine and norepinephrine.
Methylephedrine: Another bronchodilator with similar properties but different pharmacokinetics.
Cinnamedrine: A compound with similar bronchodilator effects but different chemical structure.
Uniqueness of Etafedrine:
Selective Action: this compound’s selective action on beta-2 receptors makes it a preferred choice for treating asthma with fewer cardiovascular side effects.
Long-Acting: It has a longer duration of action compared to some other bronchodilators, providing prolonged relief from symptoms
This compound’s unique properties and selective action make it a valuable compound in the treatment of respiratory conditions and a subject of ongoing scientific research.
Propriétés
| A sympathomimetic agent, etafedrine acts on the sympathetic receptors of the bronchial tree, relieving spasm in a manner similar to that of ephedrine. Etafedrine acts as a selective β adrenoreceptor agonist, thereby mediating its bronchodilator effects without increasing norepinephrine release. This is distinctly different from ephedrine and tyramine which trigger the release of epinephrine or norepinephrine. N-ethylation of ephedrine suppresses the indirect sympathomimetic activity and markedly enhances the efficacy on beta 2- adrenoceptors. | |
Numéro CAS |
48141-64-6 |
Formule moléculaire |
C12H19NO |
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
(1S,2R)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/t10-,12-/m1/s1 |
Clé InChI |
IRVLBORJKFZWMI-ZYHUDNBSSA-N |
SMILES |
CCN(C)C(C)C(C1=CC=CC=C1)O |
SMILES isomérique |
CCN(C)[C@H](C)[C@H](C1=CC=CC=C1)O |
SMILES canonique |
CCN(C)C(C)C(C1=CC=CC=C1)O |
melting_point |
108-110 |
| 48141-64-6 7681-79-0 |
|
Numéros CAS associés |
5591-29-7 (hydrochloride) |
Synonymes |
etafedrine etafedrine hydrochloride etafedrine hydrochloride, (R-(R*,S*))-isomer etafedrine, (R*,S*)-isomer etafedrine, R-(R*,S*) etaphedrine L-N-ethylephedrine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-2-methyl-6,8-bis(methylamino)octahydro-2h-pyrano[2,3-b][1,4]benzodioxine-4a,7,9(10ah)-triol](/img/structure/B1218317.png)

![3,9-Di(ethylidene)-2,4,8,10-tetraoxaspiro[5.5]undecane;hexane-1,6-diol;[4-(hydroxymethyl)cyclohexyl]methanol](/img/new.no-structure.jpg)











